3-Bromo-5-iodo-2,4-dimethylpyridine

Description

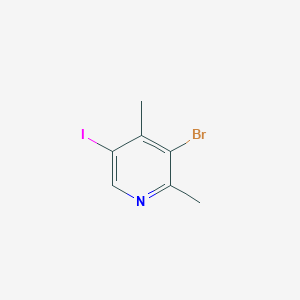

3-Bromo-5-iodo-2,4-dimethylpyridine (CAS 1820612-73-4) is a halogenated pyridine derivative with the molecular formula C₇H₇BrIN and a molecular weight of 311.95 g/mol . The compound features a pyridine ring substituted with bromine (position 3), iodine (position 5), and methyl groups (positions 2 and 4). This substitution pattern confers unique electronic and steric properties, making it valuable in cross-coupling reactions and pharmaceutical synthesis.

Properties

IUPAC Name |

3-bromo-5-iodo-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-6(9)3-10-5(2)7(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVZTXACXQDWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-iodo-2,4-dimethylpyridine can be synthesized through a multi-step process involving the bromination and iodination of 2,4-dimethylpyridine. The typical synthetic route involves the following steps:

Bromination: 2,4-dimethylpyridine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-2,4-dimethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-iodo-2,4-dimethylpyridine is primarily used as a building block in organic synthesis. It facilitates the formation of complex molecules through various reactions:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups via nucleophilic substitution reactions.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Biological Applications

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Its derivatives are being explored for their ability to interact with biological targets, which could lead to the development of new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. These studies aim to identify new drugs that could treat various diseases by modifying the compound's structure to enhance its efficacy and reduce toxicity.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for synthesizing various industrially relevant compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents.

Case Study 2: Synthesis of Biologically Active Compounds

Another research project focused on utilizing this compound as a precursor for synthesizing biologically active heterocycles. The study demonstrated successful reactions leading to compounds with promising biological activities, paving the way for further drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-2,4-dimethylpyridine depends on the specific reactions it undergoesThese halogen atoms can be selectively activated and replaced by other functional groups, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

5-Bromo-2,4-dimethylpyridine (CAS 27063-92-9)

- Molecular Formula : C₇H₈BrN

- Molecular Weight : 186.05 g/mol

- Key Differences :

- Reactivity : Primarily undergoes bromine-specific reactions (e.g., Suzuki coupling), whereas the iodine in 3-bromo-5-iodo-2,4-dimethylpyridine enables sequential cross-coupling due to iodine’s superior leaving-group ability .

6-Bromo-3-iodo-2,4-dimethylpyridine (CAS 942206-05-5)

- Molecular Formula : C₇H₇BrIN

- Molecular Weight : 311.95 g/mol

- Key Differences :

- Positional isomer: Bromine at position 6 and iodine at position 3 vs. bromine at 3 and iodine at 5 in the target compound.

- Altered electronic effects due to substituent arrangement.

- Applications : Both isomers are used in palladium-catalyzed reactions, but steric differences may influence reaction yields and pathways .

5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS 1150618-04-4)

- Molecular Formula : C₆H₆BrIN₂

- Molecular Weight : 296.94 g/mol

- Key Differences: Amino group at position 2 replaces the methyl group, enhancing hydrogen-bonding capacity. Reduced steric bulk compared to this compound.

- Reactivity: The amino group increases nucleophilicity, making it suitable for amidation or alkylation reactions .

2-Amino-5-bromo-3,4-dimethylpyridine (CAS 374537-97-0)

- Molecular Formula : C₇H₉BrN₂

- Molecular Weight : 201.07 g/mol

- Key Differences: Amino group at position 2 vs. methyl in the target compound. Bromine at position 5 instead of iodine.

- Applications: Used as a pharmaceutical intermediate; the amino group enables conjugation with carboxylic acids or electrophiles .

Halogen-Specific Reactivity

- Iodine vs. Bromine: Iodine’s larger atomic size and weaker C–I bond (vs. C–Br) make this compound more reactive in sequential cross-couplings (e.g., Sonogashira or Stille reactions) .

- Example : In Pd-catalyzed reactions, iodine at position 5 can be selectively replaced before bromine at position 3, enabling modular synthesis of polysubstituted pyridines .

Comparison with Chlorinated Analogs

- 3-Bromo-5-chloropyridin-2-amine (CAS 26163-03-1) :

Physical and Spectral Properties

Biological Activity

3-Bromo-5-iodo-2,4-dimethylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both bromine and iodine substituents, may confer specific biological properties that are currently under investigation. This article aims to explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C_8H_8BrI_N

- Molecular Weight : 274.06 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The presence of halogen atoms (bromine and iodine) in its structure is significant as these elements can influence the reactivity and biological interactions of the compound.

Antimicrobial Properties

Recent studies have indicated that halogenated pyridine derivatives exhibit promising antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The following table summarizes key findings related to the antimicrobial activity of related compounds:

| Compound | MIC (µg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| 3-Bromo-5-chloro-6-methoxy | 2.0 | Staphylococcus aureus | |

| 3-Iodo-5-bromo | 1.5 | Escherichia coli | |

| 3-Bromo-5-fluoro | 3.0 | Pseudomonas aeruginosa |

These studies suggest that the presence of bromine and iodine may enhance the efficacy of these compounds against resistant strains of bacteria.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that similar pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. A notable study demonstrated that:

- Mechanism : The compound interacts with specific cellular targets leading to apoptosis in cancer cell lines.

The following table illustrates the anticancer activity observed in related compounds:

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| 3-Bromo-6-chloro | 10 | HeLa | |

| 5-Iodo-2-methylpyridine | 15 | MCF7 | |

| 3-Bromo-5-fluoro | 12 | A549 |

These findings indicate a potential for further development of these compounds as anticancer agents.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The halogen atoms can enhance binding affinity to enzymes or receptors involved in critical metabolic pathways.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth or cancer cell proliferation.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Signal Transduction Interference : It may interfere with signaling pathways that promote cell survival in cancer cells.

Study on Antimicrobial Activity

A study conducted by researchers at Burkholderia sp. MAK1 explored the conversion and metabolism of various pyridine derivatives, including those with bromo and iodo substituents. The results indicated that certain halogenated pyridines were effectively catabolized by this strain, suggesting a potential biotransformation pathway that could be harnessed for developing new antimicrobial agents .

Study on Anticancer Activity

In a separate investigation focusing on the anticancer effects of halogenated pyridines, researchers found that 3-Bromo-5-Iodo derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa and MCF7. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-iodo-2,4-dimethylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : Bromination and iodination of pre-functionalized pyridine scaffolds are typical. For example, bromination of 2,4-dimethylpyridine derivatives using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) achieves regioselective bromination at the 3-position . Subsequent iodination at the 5-position may employ CuI/iodine monochloride in acetic acid . Key variables include temperature (60–100°C), solvent polarity, and catalyst choice, with yields ranging from 50–75% depending on steric hindrance from methyl groups .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR : -NMR reveals methyl protons (δ 2.3–2.6 ppm) and aromatic protons (δ 7.1–8.5 ppm), with splitting patterns indicating substitution positions. -NMR confirms halogenated carbons (C-Br: ~105 ppm; C-I: ~90 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H] at m/z 325.91 for CHBrIN) and isotopic patterns characteristic of Br/I .

- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, particularly when steric effects distort NMR data .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (N/Ar) at –20°C in amber vials to prevent photodegradation of C-I bonds. Purity degradation (>5%) occurs within 6 months if exposed to moisture or light .

Advanced Research Questions

Q. How does the steric bulk of 2,4-dimethyl groups influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer : The 2,4-dimethyl groups create steric hindrance, limiting cross-coupling reactivity at the 3- and 5-positions. For Suzuki reactions, Pd(PPh)/PdCl(dppf) in THF/toluene at 80–100°C with aryl boronic acids achieves moderate yields (40–60%). Electron-deficient boronic acids (e.g., p-CF) show better reactivity due to reduced steric clash . Kinetic studies via -NMR monitoring are recommended to optimize coupling efficiency .

Q. What analytical strategies resolve contradictions in reported halogenation efficiencies for analogous pyridine derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. DCM) and halogen source (e.g., NBS vs. Br). For example:

- Bromination : NBS in CCl under UV light achieves 70% yield for 3-bromo-2,4-dimethylpyridine, while Br in acetic acid yields 55% due to competing side reactions .

- Iodination : ICl in acetic acid at 60°C provides higher regioselectivity than KI/Oxone systems, as confirmed by HPLC tracking .

- Resolution : Use DFT calculations (e.g., Gaussian09) to model transition states and identify optimal pathways .

Q. How does the compound behave under acidic/basic conditions, and what degradation products form?

- Methodological Answer :

- Acidic Conditions (pH <3) : Hydrolysis of C-Br bonds occurs, forming 5-iodo-2,4-dimethylpyridin-3-ol (identified via LC-MS).

- Basic Conditions (pH >10) : Deiodination is observed, yielding 3-bromo-2,4-dimethylpyridine (confirmed by GC-MS) .

- Mitigation : Buffered reaction media (pH 5–7) and low temperatures (<40°C) minimize degradation .

Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., imidazopyridines)?

- Methodological Answer : The compound serves as a dihalogenated precursor for cyclization. For example:

- Imidazopyridines : React with 2-aminopyridines under CuI/L-proline catalysis to form fused rings (70–85% yield) .

- Pyrazolo[1,5-a]pyridines : Pd-catalyzed coupling with hydrazines at 100°C in DMF .

- Key Consideration : Sequential functionalization (Br first, then I) avoids competing elimination reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.